Cas no 1405627-58-8 (4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid)

4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- CS-0287983
- EN300-3229771
- AKOS012426454
- 1405627-58-8
- 4-ethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid
- 4-ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid
- 4-Piperidinecarboxylic acid, 4-ethyl-1-(2,2,2-trifluoroacetyl)-
- 4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid
-
- インチ: 1S/C10H14F3NO3/c1-2-9(8(16)17)3-5-14(6-4-9)7(15)10(11,12)13/h2-6H2,1H3,(H,16,17)
- InChIKey: OWDJCXTVAXQTTI-UHFFFAOYSA-N
- ほほえんだ: FC(C(N1CCC(C(=O)O)(CC)CC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 253.09257779g/mol
- どういたいしつりょう: 253.09257779g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.309±0.06 g/cm3(Predicted)
- ふってん: 386.1±42.0 °C(Predicted)
- 酸性度係数(pKa): 4.36±0.20(Predicted)
4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3229771-0.1g |
4-ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
1405627-58-8 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-3229771-5.0g |
4-ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
1405627-58-8 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-3229771-2.5g |
4-ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
1405627-58-8 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-3229771-0.25g |
4-ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
1405627-58-8 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-3229771-5g |
4-ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
1405627-58-8 | 5g |
$1572.0 | 2023-09-04 | ||
Enamine | EN300-3229771-10.0g |
4-ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
1405627-58-8 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-3229771-10g |
4-ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
1405627-58-8 | 10g |
$2331.0 | 2023-09-04 | ||
Enamine | EN300-3229771-0.5g |
4-ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
1405627-58-8 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-3229771-1.0g |
4-ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
1405627-58-8 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-3229771-0.05g |
4-ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
1405627-58-8 | 95.0% | 0.05g |
$455.0 | 2025-03-19 |
4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid 関連文献
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acidに関する追加情報
Professional Introduction to 4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic Acid (CAS No. 1405627-58-8)
4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid, with the chemical identifier CAS No. 1405627-58-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural motif of piperidine, characterized by a six-membered ring containing one nitrogen atom, provides a versatile scaffold for medicinal chemists to explore various pharmacophoric elements.
The presence of a trifluoroacetyl group at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring in 4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry. The trifluoroacetyl group, known for its electron-withdrawing effects and metabolic stability, enhances the reactivity and selectivity of the compound in various chemical transformations. This feature is particularly advantageous in the synthesis of more complex molecules, where precise functionalization is crucial.
The ethyl substituent at the 4-position further modulates the electronic and steric environment of the piperidine ring, influencing its interaction with biological targets. This structural feature has been extensively studied in the context of developing novel therapeutic agents, as it can impact both the solubility and binding affinity of drug candidates. The carboxylic acid group at the 4-position also offers opportunities for further derivatization, such as esterification or amidation, which can be tailored to meet specific pharmacological requirements.
In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases, including central nervous system disorders, inflammation, and cancer. The unique combination of functional groups in 4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid makes it a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex molecules. The trifluoroacetyl group, in particular, is a key feature that enables various transformations, such as nucleophilic acyl substitution reactions, which are widely used in drug discovery. These reactions allow for the introduction of diverse functional groups at specific positions on the molecule, facilitating the development of novel drug candidates with optimized pharmacokinetic properties.
The carboxylic acid group also plays a crucial role in these synthetic strategies. It can be used to form amides or esters, which are common pharmacophores in many therapeutic agents. Additionally, the ethyl substituent can be modified or removed through various chemical methods, providing further flexibility in designing molecules with tailored biological activities.
Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry due to their ability to modulate drug-like properties such as metabolic stability and binding affinity. The trifluoroacetyl group in 4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid exemplifies this trend, as it has been shown to enhance the bioavailability and duration of action of several drug candidates. This has spurred further research into developing new fluorinated piperidine derivatives with improved pharmacological profiles.
The synthesis of 4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by nucleophilic substitution or condensation reactions. Each step must be carefully monitored to avoid side reactions that could compromise the integrity of the final product.
In addition to its synthetic utility, this compound has also been explored for its potential biological activity. Preliminary studies have suggested that derivatives of piperidine containing a trifluoroacetyl group may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. These findings have prompted researchers to investigate 4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid as a starting point for developing new therapeutic agents.
The versatility of this compound lies in its ability to serve as a scaffold for further derivatization while maintaining its core structural features that contribute to its biological activity. By modifying one or more functional groups while retaining others intact, chemists can generate libraries of compounds with varying pharmacological properties. This approach is particularly valuable in high-throughput screening campaigns aimed at identifying lead compounds for drug development.
The use of computational methods has also played an increasingly important role in studying compounds like 4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid. Molecular modeling techniques can provide insights into how these molecules interact with biological targets at the atomic level. This information can guide experimental efforts by predicting which modifications are likely to enhance binding affinity or improve metabolic stability.
In conclusion, 4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid (CAS No. 1405627-58-8) is a multifunctional compound with significant potential in pharmaceutical chemistry and drug development. Its unique structural features make it an excellent candidate for further exploration as both a synthetic intermediate and a lead compound for novel therapeutic agents. As research continues to uncover new applications for piperidine derivatives containing fluorinated moieties like trifluoroacetyl groups,this compound is poised to play an important role in future advancements。
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